molecular formula C19H15NO4 B13382529 17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione

17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione

Cat. No.: B13382529
M. Wt: 321.3 g/mol
InChI Key: JRPPGAOHJIQJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione is a complex organic compound with a unique pentacyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione typically involves the condensation of an oxiran imide derivative with an appropriate amine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione involves its interaction with specific molecular targets. In the context of its potential antiviral activity, it may interact with viral enzymes or proteins, inhibiting their function and preventing viral replication. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione apart is its unique pentacyclic structure, which may confer specific biological activities and chemical reactivity that are distinct from its analogs .

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione

InChI

InChI=1S/C19H15NO4/c1-19-8-4-5-10-16-15(13(21)9-14(22)24-16)18(23)20(17(10)19)12-7-3-2-6-11(12)19/h2-3,6-7,9,21H,4-5,8H2,1H3

InChI Key

JRPPGAOHJIQJOC-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC3=C1N(C4=CC=CC=C24)C(=O)C5=C3OC(=O)C=C5O

Origin of Product

United States

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